BenchChemオンラインストアへようこそ!

Flurbiprofen Sodium

COX selectivity NSAID pharmacology gastrointestinal safety

Flurbiprofen sodium is the highly water‑soluble sodium salt of flurbiprofen, a chiral 2‑arylpropionic acid nonsteroidal anti‑inflammatory drug (NSAID). It is formulated as a racemic mixture of R(-) and S(+) enantiomers, with anti‑inflammatory activity residing predominantly in the S(+) form; negligible metabolic conversion from the R to the S enantiomer occurs in humans, a property that distinguishes it from other profens.

Molecular Formula C15H16FNaO4
Molecular Weight 302.27 g/mol
Cat. No. B1260177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurbiprofen Sodium
Molecular FormulaC15H16FNaO4
Molecular Weight302.27 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].O.O.[Na+]
InChIInChI=1S/C15H13FO2.Na.2H2O/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;;;/h2-10H,1H3,(H,17,18);;2*1H2/q;+1;;/p-1
InChIKeyGNMBMOULKUXEQF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flurbiprofen Sodium: A Rapidly Absorbed, CO X-1 Preferential Arylpropionic Acid NSAID with Dual Anti-Inflammatory and Bone-Resorption Indications


Flurbiprofen sodium is the highly water‑soluble sodium salt of flurbiprofen, a chiral 2‑arylpropionic acid nonsteroidal anti‑inflammatory drug (NSAID) . It is formulated as a racemic mixture of R(-) and S(+) enantiomers, with anti‑inflammatory activity residing predominantly in the S(+) form; negligible metabolic conversion from the R to the S enantiomer occurs in humans, a property that distinguishes it from other profens . The compound demonstrates preferential inhibition of cyclooxygenase‑1 (COX‑1) over COX‑2 in human whole‑blood assays, placing it alongside ketoprofen in the COX‑1‑selective group and separating it from non‑selective agents such as ibuprofen and naproxen . Beyond its classical prostaglandin‑dependent mechanisms, flurbiprofen also inhibits carbonic anhydrase II, a feature linked to its documented ability to reduce alveolar bone resorption in periodontal disease .

Why Flurbiprofen Sodium Cannot Be Freely Substituted with Other NSAIDs: Evidence of Pharmacokinetic, Pharmacodynamic and Physicochemical Non‑Interchangeability


Procurement decisions that treat all NSAIDs as interchangeable risk overlooking critical molecular‑level differences. Flurbiprofen sodium displays a distinct CO X‑1/COX‑2 selectivity ratio, negligible chiral inversion, and a unique carbonic anhydrase‑inhibitory activity that are not shared by close structural analogs such as ibuprofen, naproxen, or ketoprofen . Moreover, the sodium salt form offers an aqueous solubility three orders of magnitude higher than the free acid, enabling ophthalmic and rapidly disintegrating oral dosage forms that cannot be achieved with other profens without substantial formulation investment . These orthogonal dimensions—enzymatic selectivity, metabolic stability, ancillary pharmacology, and salt‑form solubility—mean that substituting flurbiprofen sodium with a cheaper “in‑class” alternative can alter efficacy, safety, and deliverability in ways that are both measurable and clinically consequential.

Quantitative Differentiation Evidence for Flurbiprofen Sodium Versus Ibuprofen, Ketorolac, Diclofenac, and Racemic Flurbiprofen Free Acid


COX-1 Selectivity Ratio Separates Flurbiprofen Sodium from Non‑Selective NSAIDs Ibuprofen and Naproxen

In a whole‑blood ex‑vivo assay of 16 healthy volunteers, flurbiprofen exhibited a COX‑1/COX‑2 IC50 ratio of 1.80, classifying it as COX‑1‑selective. In contrast, ibuprofen showed a ratio of 1.36, placing it in the non‑selective category . The higher COX‑1 selectivity of flurbiprofen indicates stronger inhibition of thromboxane‑dependent platelet aggregation and gastric prostaglandin synthesis at therapeutic concentrations, a profile that must be accounted for when selecting an NSAID for patients where platelet inhibition is either desired or contraindicated.

COX selectivity NSAID pharmacology gastrointestinal safety

Superior 24‑Hour Postoperative Analgesia versus Diclofenac Sodium and Ketorolac in Internal Fixation Patients

In a double‑blind, randomized, placebo‑controlled trial of 250 patients undergoing internal fixation of fracture, flurbiprofen achieved significantly lower pain rating index total PRI(R)T scores at 24 h post‑surgery than both diclofenac sodium and ketorolac (P < 0.05) . The flurbiprofen group also demonstrated the lowest PPI scores among the three NSAID arms at the 24‑h time point, indicating a faster onset of maximal analgesia that was not maintained at 96 h, suggesting a particular advantage for early postoperative pain control.

postoperative pain analgesic efficacy flurbiprofen vs diclofenac

Topical Flurbiprofen Sodium Equals Oral Ketorolac for Intraoperative Mydriasis Maintenance with Lower Systemic Exposure

A prospective, masked, randomized clinical trial compared topical flurbiprofen sodium 0.03% with oral ketorolac tromethamine 20 mg and placebo in maintaining mydriasis during extracapsular cataract extraction. Mean pupillary diameters at five surgical stages were not significantly different between the topical flurbiprofen sodium and oral ketorolac groups, but both were significantly larger than the placebo group (P < 0.05) . Critically, patients receiving topical flurbiprofen sodium required significantly fewer additional postoperative analgesics than the oral ketorolac group, indicating effective local action without the systemic analgesic burden.

ophthalmic NSAID intraoperative mydriasis cataract surgery

Negligible Chiral Inversion Distinguishes Flurbiprofen Sodium from Ibuprofen and Other Profens

Flurbiprofen exhibits virtually no metabolic R(-)‑to‑S(+) inversion in humans following oral administration . In contrast, ibuprofen undergoes substantial unidirectional inversion, with approximately 50–69% of an oral R(-)‑ibuprofen dose systemically converted to the active S(+)‑enantiomer . This fundamental pharmacokinetic difference means that the plasma concentration of the active S‑enantiomer of flurbiprofen is determined solely by the administered racemic dose and clearance, whereas for ibuprofen the active‑enantiomer exposure is confounded by variable bioinversion rates influenced by genetic, disease, and formulation factors.

chiral inversion stereoselective pharmacokinetics bioequivalence

Sodium Salt Form Delivers >1,000‑Fold Aqueous Solubility Gain Over Flurbiprofen Free Acid

The intrinsic aqueous solubility of flurbiprofen free acid is 0.011 mg/mL, placing it well within the FDA Biopharmaceutics Classification System (BCS) low‑solubility boundary . Conversion to the sodium salt increases aqueous solubility to 11–19 mg/mL—an enhancement factor of 1,000‑ to 1,700‑fold . This solubility leap is critical for the preparation of the 0.03% ophthalmic solution (0.3 mg/mL) and for rapidly dissolving oral dosage forms that require complete drug dissolution in limited fluid volumes.

salt form solubility formulation advantage BCS solubility

Unique Carbonic Anhydrase II Inhibition Confers Bone‑Resorption Attenuation Not Shared by Ibuprofen or Indomethacin

Flurbiprofen inhibits human and bovine carbonic anhydrase II (CA II) at pharmacologically relevant concentrations, an activity that is markedly stronger than that of ibuprofen and indomethacin . This CA II inhibition is mechanistically linked to the drug’s ability to reduce alveolar bone resorption in periodontal disease, an effect that has been confirmed in clinical and preclinical models . The dual COX/CA inhibition profile represents a proprietary‑like differentiating feature among arylpropionic acid NSAIDs.

carbonic anhydrase inhibition periodontal disease bone resorption

High‑Value Application Scenarios for Flurbiprofen Sodium Based on Verified Differential Evidence


Acute Postoperative Pain Management in Orthopedic Surgery

The head‑to‑head clinical trial demonstrating significantly lower 24‑h pain rating index PRI(R)T scores for flurbiprofen versus both diclofenac sodium and ketorolac positions flurbiprofen sodium as a first‑line NSAID for early postoperative pain protocols in internal fixation and similar orthopedic procedures. Hospital pharmacies and clinical research organizations should prioritize flurbiprofen sodium when designing multimodal analgesia regimens that demand maximal efficacy within the first 24 h.

Intraocular Mydriasis Maintenance During Cataract Surgery

Based on the randomized trial showing that topical flurbiprofen sodium 0.03% maintains intraoperative mydriasis as effectively as oral ketorolac but with lower systemic analgesic demand , ophthalmic surgical centers can select flurbiprofen sodium as a topical-only strategy that avoids the gastrointestinal and renal risks associated with systemic NSAIDs. Suppliers of ophthalmic surgical consumables should stock the 0.03% solution as a standard component of cataract surgery kits.

Enantiomer‑Specific Pharmacokinetic and Bioequivalence Studies

The literature‑documented negligible chiral inversion of flurbiprofen makes flurbiprofen sodium the preferred racemic profen for bioequivalence studies that require straightforward S‑enantiomer pharmacokinetic profiling. Unlike ibuprofen, where variable inversion confounds exposure‑response analysis , flurbiprofen sodium allows researchers to use non‑stereoselective assays with minimal risk of misinterpreting active‑moiety exposure.

Aqueous‑Based Ophthalmic and Topical Formulation Development

The >1,000‑fold solubility advantage of flurbiprofen sodium over the free acid directly enables the manufacture of preservative‑free aqueous eye drops and rapidly disintegrating oral tablets without organic co‑solvents. Pharmaceutical development teams tasked with creating BCS‑compliant, high‑solubility NSAID formulations should select the sodium salt as the starting material to streamline formulation development and reduce excipient burden.

Quote Request

Request a Quote for Flurbiprofen Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.